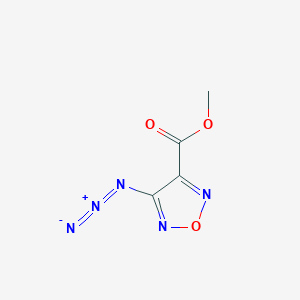

3-叠氮基-4-甲氧羰基呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

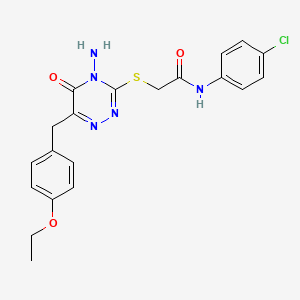

3-Azido-4-methoxycarbonylfurazan is a useful research compound. Its molecular formula is C4H3N5O3 and its molecular weight is 169.1. The purity is usually 95%.

BenchChem offers high-quality 3-Azido-4-methoxycarbonylfurazan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azido-4-methoxycarbonylfurazan including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环化研究

已经研究了叠氮基(甲氧羰基)硝基噻吩的环化,包括类似于 3-叠氮基-4-甲氧羰基呋喃的化合物。该研究重点关注这些化合物转化为甲氧羰基噻吩呋喃氧化物的动力学和热力学方面,这表明它们在化学合成和反应中的潜力 (Noto, Rainieri, & Arnone, 1989)。

合成与性质

进行了一项关于合成一种新的高能化合物 3-叠氮基-4-(2H-四唑-5-基)呋喃的研究。该化合物由 4-氨基-N'-羟基呋喃-3-甲酰胺合成,其结构通过各种光谱方法和 X 射线结构分析得到证实。评估了其热性能和对冲击和摩擦的敏感性,突出了其在高能材料中的潜在用途 (Stepanov et al., 2017)。

光化学行为

已经使用基质隔离红外光谱研究了 (Z)-3-叠氮基-3-甲氧羰基-2-氯-丙烯苯酮 (MACBP) 的光化学行为,该化合物在结构上与 3-叠氮基-4-甲氧羰基呋喃有关。该研究重点关注 3-叠氮基-丙烯苯酮光诱导转化为恶唑的机理,深入了解了这些化合物在光化学中的潜在应用 (Lopes et al., 2011)。

合成与晶体结构

进行了 3-叠氮基-4-氨基呋喃的合成和晶体结构的研究,该化合物与 3-叠氮基-4-甲氧羰基呋喃相似。这项研究涉及由乙二醛和羟胺制备化合物,然后通过 NMR、IR、X 射线单晶衍射和元素分析进行表征,强调了其在材料科学和化学中的潜力 (Zhou Xiao-qing, 2007)。

药用

在排除特定药物使用、剂量和副作用的同时,需要注意 3-叠氮基化合物在药理学中的更广泛背景。例如,已经研究了 3'-叠氮胸苷 (AZT) 衍生化合物的抗病毒治疗潜力,表明叠氮官能团与药物研究之间存在联系 (Sirivolu et al., 2013)。

作用机制

Target of Action

It’s structurally similar to zidovudine (azt), a well-known antiretroviral medication . AZT primarily targets the enzyme reverse transcriptase, which is used by HIV to make DNA and therefore decreases replication of the virus .

Mode of Action

AZT is a thymidine analogue that works by selectively inhibiting HIV’s reverse transcriptase . This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .

Biochemical Pathways

Azt, a structurally similar compound, is known to inhibit the synthesis of viral dna during reverse transcription, thereby blocking the replication of hiv .

Pharmacokinetics

Azt, a structurally similar compound, is known to have complete absorption, with systemic availability ranging from 52% to 75% . It is metabolized in the liver and excreted through the kidneys and bile duct .

Result of Action

Azt, a structurally similar compound, is known to improve immunologic function, partially reverse the hiv-induced neurological dysfunction, and improve certain other clinical abnormalities associated with aids .

Action Environment

It’s worth noting that nitrogen-rich heterocyclic compounds, such as azidoazole compounds, have attracted great interests due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues .

属性

IUPAC Name |

methyl 4-azido-1,2,5-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O3/c1-11-4(10)2-3(6-9-5)8-12-7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZCVACUEMJONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NON=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166112-46-5 |

Source

|

| Record name | methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)

![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927565.png)

![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)

![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)

![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)

![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)